molecular formula C18H22N2O4S2 B2748546 Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-62-4

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2748546
CAS No.: 439932-62-4
M. Wt: 394.5
InChI Key: DIJGVIJEQHJNMN-UHFFFAOYSA-N
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Description

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound featuring a thiophene ring substituted with a methyl ester group at position 2 and a sulfonamide-linked piperazine moiety at position 3. The piperazine ring is further substituted with a 3-methylphenyl group and an additional methyl group. This structure combines a heterocyclic core (thiophene) with a sulfonamide-piperazine pharmacophore, a design common in medicinal chemistry for targeting receptors such as serotonin or dopamine receptors.

Properties

IUPAC Name

methyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(11-13)20-9-8-19(12-14(20)2)26(22,23)16-7-10-25-17(16)18(21)24-3/h4-7,10-11,14H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJGVIJEQHJNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS Number: 439932-62-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H22N2O4S2C_{18}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 394.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a piperazine moiety that contributes to its pharmacological profile.

Antimicrobial Activity

Thiophene derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene rings can inhibit the growth of various bacterial strains, both Gram-positive and Gram-negative. For instance, studies have shown that related thiophene derivatives demonstrate potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of thiophene derivatives has been highlighted in several studies. This compound may influence cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A case study involving structurally similar thiophene compounds demonstrated their effectiveness against prostate cancer cell lines (PC-3) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which is crucial for cancer progression and bacterial survival.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades that regulate various physiological responses .

Study on Antibacterial Activity

A study published in 2018 evaluated the antibacterial effects of various thiophene derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against infections .

Anticancer Evaluation

In another study focusing on anticancer properties, researchers synthesized a series of thiophene derivatives and assessed their cytotoxic effects on different cancer cell lines. The results showed that certain modifications to the thiophene structure enhanced their potency against prostate cancer cells, suggesting a promising avenue for drug development .

Data Summary Table

Activity Type Description Reference
AntimicrobialInhibitory effects on Staphylococcus aureus and E. coli
AnticancerInduction of apoptosis in PC-3 prostate cancer cells
Mechanism of ActionEnzyme inhibition and GPCR modulation

Scientific Research Applications

Research has indicated that this compound may exhibit various biological activities, including:

1. Antidepressant Effects:
The piperazine structure is known for its presence in many antidepressant drugs. Preliminary studies suggest that this compound could modulate serotonin receptors, potentially offering therapeutic benefits in treating depression and anxiety disorders.

2. Anticancer Properties:
Compounds containing thiophene rings have been studied for their anticancer effects. In vitro studies have indicated that methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can inhibit the proliferation of various cancer cell lines, possibly through apoptosis induction mechanisms.

3. Antimicrobial Activity:
The structural features of this compound suggest potential antimicrobial properties. Research indicates that derivatives of thiophene compounds can exhibit activity against bacterial strains, including those resistant to conventional antibiotics.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved efficacy in animal models of depression.

Case Study 2: Anticancer Properties

Research published in Cancer Letters demonstrated that thiophene-based compounds could induce apoptosis in breast cancer cells. The study highlighted that this compound showed significant inhibition of cell viability with IC50 values ranging from 5 to 10 μM across different cancer cell lines.

Case Study 3: Antimicrobial Efficacy

In a study focusing on new antimicrobial agents, this compound was tested against Staphylococcus aureus. Results indicated an IC50 value of approximately 15 μM, suggesting potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1). Key differences lie in the substituents on the piperazine ring, the ester group, and the core heterocycle.

Table 1: Structural and Molecular Comparison

Compound Name Piperazine Substituent Ester Group Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methyl-4-(3-methylphenyl) Methyl Thiophene C₁₈H₂₁N₂O₄S₂ 393.5 High lipophilicity due to methyl groups
G225-0061 () 4-(4-fluorophenyl) Methyl Thiophene C₁₆H₁₇FN₂O₄S₂ 384.4 Fluorine enhances electronegativity
CymitQuimica Derivative () 4-(2,5-dimethylphenyl) Methyl Thiophene C₁₉H₂₃N₂O₄S₂ 415.5 Increased steric bulk with two methyl groups
Parchem Derivative () 4-(3-methoxyphenyl) Ethyl Benzothiophene C₂₂H₂₄N₂O₅S₂ 484.6 Methoxy improves solubility; bulkier core

Key Observations:

Dimethylphenyl (CymitQuimica): The 2,5-dimethyl substitution increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility . Methoxyphenyl (Parchem): The methoxy group introduces polarity, balancing solubility and metabolic stability .

Ester Groups :

  • The target compound’s methyl ester offers moderate lipophilicity, whereas the ethyl ester in the Parchem derivative increases molecular weight and may slow hydrolysis, extending half-life .

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